molecular formula C23H19ClN4O3S B12047933 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone

2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B12047933
M. Wt: 466.9 g/mol
InChI Key: IKTAJQWOPQJEPJ-UHFFFAOYSA-N
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Description

2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone is a complex organic compound with a molecular formula of C23H20ClN5O3S. This compound is notable for its unique structure, which includes a triazole ring, a pyridine ring, and a chlorophenyl group. It is used in various scientific research applications due to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 4-pyridylhydrazine to form an intermediate, which is then cyclized to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a triazole and a pyridine ring in the same molecule is relatively rare and contributes to its distinct properties .

Properties

Molecular Formula

C23H19ClN4O3S

Molecular Weight

466.9 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C23H19ClN4O3S/c1-30-20-8-3-16(13-21(20)31-2)19(29)14-32-23-27-26-22(15-9-11-25-12-10-15)28(23)18-6-4-17(24)5-7-18/h3-13H,14H2,1-2H3

InChI Key

IKTAJQWOPQJEPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4)OC

Origin of Product

United States

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